molecular formula C25H22N2O2 B11624219 N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide

N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11624219
M. Wt: 382.5 g/mol
InChI Key: QTNZEFJFQRKKRH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a phenylquinoline moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O2/c1-3-29-20-12-10-19(11-13-20)26-25(28)22-16-24(18-7-5-4-6-8-18)27-23-14-9-17(2)15-21(22)23/h4-16H,3H2,1-2H3,(H,26,28)

InChI Key

QTNZEFJFQRKKRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 2-phenylquinoline-4-carboxylic acid under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further streamline the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival . Additionally, its quinoline moiety allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-6-methyl-2-phenylquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core differentiates it from simpler analogs like phenacetin, providing additional sites for chemical modification and interaction with biological targets .

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